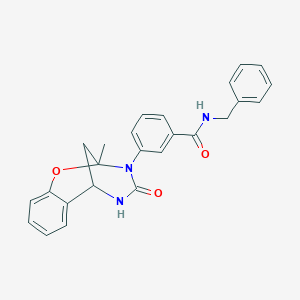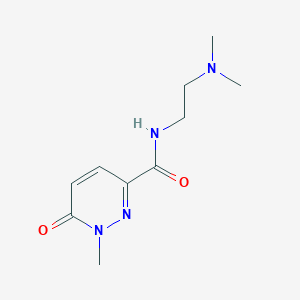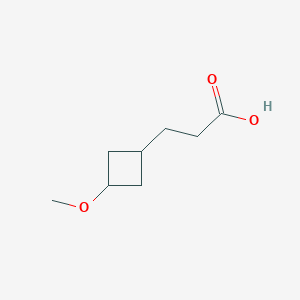![molecular formula C9H13N3O2 B2886542 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid CAS No. 781654-86-2](/img/structure/B2886542.png)
3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid” is a chemical compound with the empirical formula C13H13N3O2 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, heteroleptic divalent metal complexes have been synthesized from a pyrimidine Schiff base ligand, 2,2’-bipyridine, and metal (II) acetate salts . The synthesized complexes were found to be non-hygroscopic, stable at room temperature, and reasonably soluble only in DMSO and DMF .Molecular Structure Analysis
The molecular weight of “this compound” is 243.26 . The SMILES string representation of the molecule isCc1cc(C)nc(Nc2cccc(c2)C(O)=O)n1 . Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .科学的研究の応用
DMPAP has been studied extensively for its potential applications in the treatment of a variety of diseases. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer activities. In addition, DMPAP has been studied for its potential use in the treatment of diabetes, as it has been found to reduce the levels of glucose in the blood. DMPAP has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.
作用機序
Target of Action
The primary targets of the compound “3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid” are currently unknown
Mode of Action
It is known that pyrimidine derivatives can act as nucleophiles, attacking aldehyde carbon . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given its structural similarity to other pyrimidine derivatives, it might be involved in pathways related to nucleotide synthesis or metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
実験室実験の利点と制限
The advantages of using DMPAP in laboratory experiments include its low cost, its ease of synthesis, and its wide range of potential applications. However, there are some limitations to using DMPAP in laboratory experiments, such as its instability in certain conditions, its potential toxicity, and its potential for inducing allergic reactions.
将来の方向性
The potential applications of DMPAP are vast and are still being explored. Some of the potential future directions for DMPAP research include its use in the treatment of cancer, its use in the treatment of neurodegenerative diseases, its use in the treatment of diabetes, and its use as an antioxidant. Additionally, researchers are exploring the potential for DMPAP to be used as a drug delivery system, as well as its potential to be used in the development of new pharmaceuticals.
合成法
The synthesis of DMPAP is a relatively simple process and involves a few steps. First, 4,6-dimethyl-2-pyrimidinamine is synthesized by reacting 4,6-dimethyl-2-pyrimidinol with acetic anhydride in the presence of pyridine. This reaction yields 4,6-dimethyl-2-pyrimidinamine, which is then reacted with propionic acid to form DMPAP.
特性
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-5-7(2)12-9(11-6)10-4-3-8(13)14/h5H,3-4H2,1-2H3,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOOMKQEFDAYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-3-(4-fluorophenyl)-2,1-benzisoxazole](/img/structure/B2886459.png)
![N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2886461.png)

![3-Methyl-1-(2-methylpropylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2886466.png)




![Methyl 4-[(4-{2-cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]benzoate](/img/structure/B2886476.png)



![2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2886481.png)
